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Abstract

DS-9300 is a potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and
CBP. This document provides a detailed technical overview of the structural basis of DS-9300's
interaction with the catalytic HAT domain of EP300/CBP. By summarizing key quantitative data,
outlining experimental methodologies, and visualizing relevant pathways and workflows, this
guide serves as a comprehensive resource for researchers in oncology, epigenetics, and drug
discovery. The structural insights presented herein are crucial for understanding the
mechanism of action of DS-9300 and for the development of next-generation EP300/CBP
inhibitors.

Introduction

The homologous proteins E1A binding protein p300 (EP300) and CREB-binding protein (CBP)
are critical transcriptional co-regulators that play a central role in a multitude of cellular
processes, including cell growth, differentiation, and DNA repair.[1] A key function of EP300 and
CBP is their intrinsic histone acetyltransferase (HAT) activity, which is responsible for
acetylating histone and non-histone proteins, thereby modulating chromatin structure and gene
expression. Dysregulation of EP300/CBP HAT activity has been implicated in the pathogenesis
of various diseases, particularly cancer, making them attractive therapeutic targets.
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DS-9300 has emerged as a highly potent, selective, and orally bioavailable inhibitor of the
EP300/CBP HAT domain.[1][2] Its development was guided by a structure-based drug design
approach, leveraging detailed atomic-level understanding of the inhibitor-enzyme interaction.
This guide delves into the structural and quantitative aspects of DS-9300's binding to
EP300/CBP.

Quantitative Data Summary

The inhibitory activity and binding affinity of DS-9300 and related compounds have been
characterized using various biochemical and cellular assays. The following tables summarize
the key quantitative data.

Compound Target Assay Type IC50 (nM) Reference

DS-9300 EP300 HAT Biochemical 28 [1]

DS-9300 CBP HAT Biochemical 22 [1]

Compound Cellular Target  Assay Type IC50 (nM) Reference
H3K27

DS-9300 ) Cellular 54 [1]
Acetylation

Structural Analysis of the Binding Interaction

The high-resolution crystal structure of the EP300 HAT domain in complex with precursor
compounds to DS-9300 has been instrumental in its structure-based design.[1][3] The
structural data reveals the precise binding mode of these inhibitors within the active site of the
enzyme.

The inhibitor occupies the substrate-binding pocket of the EP300 HAT domain. The binding is
characterized by a network of hydrogen bonds and hydrophobic interactions with key residues
in the active site. This comprehensive understanding of the binding mode has enabled the
rational design of DS-9300 with improved potency and selectivity.

Experimental Protocols
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Recombinant Protein Expression and Purification

The catalytic HAT domain of human EP300 (residues 1283-1669) is typically expressed in
Escherichia coli as a fusion protein, for instance with a glutathione S-transferase (GST) tag.
The expression is induced with isopropyl 3-D-1-thiogalactopyranoside (IPTG) at a low
temperature to enhance protein solubility.

The purification protocol involves affinity chromatography using a glutathione-sepharose resin,
followed by cleavage of the affinity tag with a specific protease (e.g., TEV protease). A final
size-exclusion chromatography step is performed to obtain a highly pure and homogenous
protein sample suitable for structural and biochemical studies.

X-ray Crystallography

o Crystallization: The purified EP300 HAT domain is concentrated to approximately 10 mg/mL.
For co-crystallization, the protein is incubated with a molar excess of the inhibitor (e.g., a 5-
fold molar excess) prior to setting up crystallization trials. Crystals are grown using the
hanging drop vapor diffusion method at 20°C. A typical crystallization condition consists of a
reservoir solution containing polyethylene glycol (PEG) 3350, an ammonium sulfate salt, and
a buffer at a specific pH.

o Data Collection: Crystals are cryo-protected using a solution containing a cryo-protectant
(e.q., glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction
data are collected at a synchrotron source.

o Structure Determination and Refinement: The collected diffraction data are processed and
scaled using software such as HKL2000 or XDS. The structure is solved by molecular
replacement using a previously determined structure of the EP300 HAT domain as a search
model. The model is then refined using programs like PHENIX or REFMACS5, with manual
model building performed in Coot.

EP300/CBP HAT Enzymatic Assay

The inhibitory activity of compounds against the EP300 and CBP HAT domains is determined
using a biochemical assay that measures the transfer of an acetyl group from acetyl-coenzyme
A (acetyl-CoA) to a histone H3 peptide substrate.
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A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET)
assay. The assay mixture contains the purified EP300 or CBP HAT domain, the histone H3
peptide substrate, acetyl-CoA, and the test compound at various concentrations. The reaction
is allowed to proceed for a defined period at room temperature. The detection reagents, which
include a europium-labeled anti-acetylated lysine antibody and a streptavidin-conjugated
acceptor fluorophore (binding to a biotinylated histone peptide), are then added. The TR-FRET
signal is measured on a plate reader, and the IC50 values are calculated from the dose-
response curves.

Cellular H3K27 Acetylation Assay

The ability of an inhibitor to engage its target in a cellular context is assessed by measuring the
levels of histone H3 lysine 27 acetylation (H3K27ac), a direct product of EP300/CBP activity.

Human cancer cell lines, such as VCaP, are seeded in multi-well plates and treated with the
test compound for a specific duration (e.g., 24 hours). Following treatment, the cells are lysed,
and the levels of H3K27ac are quantified using an immunoassay, such as an ELISA or an
AlphaLISA. The results are normalized to the total histone H3 levels, and the IC50 values are
determined from the concentration-response curves.
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Caption: EP300/CBP Signaling Pathway and Point of Inhibition by DS-9300.

Experimental Workflow for Structure-Based Drug Design
of DS-9300
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Caption: Structure-Based Drug Design Workflow for the Development of DS-9300.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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